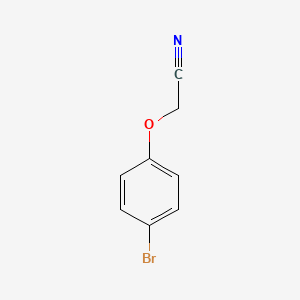

2-(4-Bromophenoxy)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDXFGYBKIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344690 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-67-3 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)acetonitrile

An important note on nomenclature: The request specified "2-(4-Bromophenoxy)acetonitrile." However, publicly available scientific data predominantly refers to the closely related compound, "2-(4-Bromophenyl)acetonitrile." This guide will focus on the latter, providing a comprehensive overview of its chemical properties, synthesis, and potential applications. Information on related "phenoxy" structures will be included where relevant to provide a broader context.

Introduction

2-(4-Bromophenyl)acetonitrile, also known as 4-bromobenzyl cyanide, is an organic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1][2] Its structure, featuring a bromine-substituted phenyl ring and a reactive nitrile group, makes it a valuable building block in medicinal chemistry and materials science for the development of pharmaceuticals and other commercially significant products.[1][3] This technical guide provides a detailed overview of its properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 2-(4-Bromophenyl)acetonitrile are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 16532-79-9 | [1][4][5] |

| Molecular Formula | C₈H₆BrN | [1][2][5] |

| Molecular Weight | 196.04 g/mol | [1][6] |

| Appearance | Solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 140-141 °C at 13 mmHg | |

| Density | 1.51 g/mL at 25 °C | |

| IUPAC Name | 2-(4-bromophenyl)acetonitrile | [1][6] |

| Synonyms | 4-Bromophenylacetonitrile, p-Bromophenylacetonitrile, 4-Bromobenzyl cyanide | [1] |

Synthesis of 2-(4-Bromophenyl)acetonitrile

The synthesis of 2-(4-bromophenyl)acetonitrile can be achieved through various methods. One common approach is the oxidative dimerization of 4-bromophenylacetonitrile.[7]

Experimental Protocol: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile from 4-Bromophenylacetonitrile [7]

This protocol details the synthesis of a derivative product, illustrating a common reaction type for 2-(4-bromophenyl)acetonitrile.

Materials:

-

4-bromophenylacetonitrile

-

Anhydrous methanol

-

Sodium methoxide

-

Iodine

-

1 M HCl

-

Diethyl ether or dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature and stir the mixture for 15-20 minutes.

-

Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent like diethyl ether three times.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield 2,3-Bis(4-bromophenyl)fumaronitrile.

A general workflow for the synthesis and subsequent reactions of 2-(4-Bromophenyl)acetonitrile is depicted below.

Key Chemical Reactions and Transformations

The versatility of 2-(4-Bromophenyl)acetonitrile as a synthetic intermediate stems from the reactivity of its nitrile and bromo-substituted phenyl groups.

Transformations of the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-bromophenyl)acetic acid.[3]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can convert the nitrile group into a primary amine, yielding 2-(4-bromophenyl)ethan-1-amine.[3]

Reactions at the Bromine Atom:

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

The diagram below illustrates these key transformations.

Biological Activity and Applications

While specific details on the biological activity of 2-(4-Bromophenyl)acetonitrile are not extensively documented in publicly available literature, related compounds have shown notable biological effects. For instance, para-bromophenoxy acetic acid has demonstrated antimicrobial activity against various bacteria and fungi.[8] The potential modes of action for such compounds may involve the disruption of cell membranes, interference with cell wall synthesis, or inhibition of protein or nucleic acid synthesis.[8] Acetonitrile extracts of certain natural products have also been studied for their cytoprotective effects against chemotherapeutics.[9]

The primary application of 2-(4-Bromophenyl)acetonitrile is as a key intermediate in the synthesis of pharmaceuticals. For example, it is used in the preparation of new fluorene-based alternating polymers and light-emitting copolymers for organic light-emitting diodes (OLEDs).

Safety and Handling

2-(4-Bromophenyl)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[5]

Hazard and Precautionary Statements:

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE):

-

Use of dust masks, eyeshields, faceshields, and gloves is recommended.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

2-(4-Bromophenyl)acetonitrile is a valuable and versatile chemical intermediate with significant applications in the synthesis of a wide range of organic molecules. Its dual reactivity at the nitrile group and the aryl bromide position allows for diverse chemical transformations, making it a key building block in the development of novel materials and pharmaceuticals. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. modychem.co [modychem.co]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-BROMOPHENYL)ACETONITRILE | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. propulsiontechjournal.com [propulsiontechjournal.com]

- 9. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-bromophenoxy)acetonitrile from 4-bromophenol. The core of this process is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and key characterization data for the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.

Reaction Overview

The synthesis of this compound is achieved through the nucleophilic substitution reaction between the phenoxide ion of 4-bromophenol and a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide.

The overall reaction is as follows:

Reaction Scheme: Synthesis of this compound

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established laboratory procedures and offers a high yield of the desired product.

Materials:

-

4-Bromophenol

-

Chloroacetonitrile or Bromoacetonitrile

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-bromophenol (1.0 eq), a base such as cesium carbonate (1.3 eq) or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetone.

-

Add chloroacetonitrile (1.3 eq) or bromoacetonitrile to the mixture.

-

Heat the reaction mixture to 70°C and stir for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

-

A precipitate of the crude product will form. Filter the solid and then partition it between water and dichloromethane (DCM).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound.

Data Presentation

The following tables summarize the quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 4-Bromophenol | N/A |

| Reagent | Chloroacetonitrile | N/A |

| Base | Cesium Carbonate (Cs₂CO₃) | N/A |

| Solvent | Dimethylformamide (DMF) | N/A |

| Reaction Temperature | 70°C | N/A |

| Reaction Time | 5 hours | N/A |

| Yield | 99% | N/A |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| Appearance | Beige solid |

| Melting Point | 53-59 °C (for the similar compound 2-(4-Bromophenoxy)tetrahydropyran)[1] |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| IR Spectrum | Spectrum available |

| Mass Spectrum | Spectrum available |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

Chemical structure and IUPAC name of 2-(4-Bromophenoxy)acetonitrile

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetonitrile

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The document outlines its chemical structure, physical properties, detailed experimental protocols for its synthesis, and its significant applications as a versatile building block in organic chemistry.

Core Chemical Information

IUPAC Name: this compound

Chemical Structure:

The structure of this compound consists of a p-bromophenol moiety linked to an acetonitrile group through an ether bond. This configuration provides two primary sites for chemical modification: the nitrile group and the aryl bromide.

Synonyms: (4-Bromophenoxy)-acetonitrile

Data Presentation

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and characterization.

| Property | Value | Source(s) |

| CAS Number | 39489-67-3 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | [1][3] |

| Purity | ≥95% - 98% | [1][2] |

| MDL Number | MFCD00464958 | [1][3] |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is via a Williamson ether synthesis. This protocol details the reaction between 4-bromophenol and a haloacetonitrile.

Materials:

-

4-Bromophenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Work-up and Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The final product can be further purified by recrystallization or silica gel column chromatography to yield pure this compound.

Synthetic Utility and Key Reactions

This compound is a valuable intermediate due to its two reactive functional groups. The nitrile can be transformed into various nitrogen-containing moieties, while the aryl bromide is a handle for cross-coupling reactions.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key chemical groups.[6]

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-(4-bromophenoxy)acetic acid, a precursor for esters and amides.[6][7]

-

Reduction to Primary Amine: Using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation, the nitrile is converted to 2-(4-bromophenoxy)ethan-1-amine.[7] This introduces a primary amine group, a common feature in pharmaceutical compounds.[6][7]

Reactions at the Aryl Bromide

The bromine atom on the phenyl ring enables various palladium-catalyzed cross-coupling reactions, making it a powerful tool for constructing complex molecules.[6]

-

Suzuki Coupling: Couples the aryl bromide with an organoboron compound to form a new C-C bond, leading to biaryl structures.[6]

-

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine, enabling the synthesis of complex secondary or tertiary arylamines.[6]

-

Sonogashira Coupling: Reacts the aryl bromide with a terminal alkyne to create a C-C bond, introducing an alkyne moiety into the molecule.[6]

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflow and pathways involving this compound.

References

- 1. 39489-67-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. anaxlab.com [anaxlab.com]

- 3. 39489-67-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 39489-67-3 [chemicalbook.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenoxy)acetonitrile. Due to the limited availability of specific experimental spectra in publicly accessible databases, this document presents predicted and typical spectroscopic values based on the known chemical structure. It also includes detailed, generalized experimental protocols for acquiring such data, which are standard in the field of organic chemistry.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound. This information is derived from established principles of NMR, IR, and MS spectroscopy.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 2H | Ar-H (ortho to O) |

| ~6.90 | Doublet | 2H | Ar-H (meta to O) |

| ~4.70 | Singlet | 2H | -O-CH₂-CN |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Ar-C (C-O) |

| ~133 | Ar-C (C-H) |

| ~118 | Ar-C (C-Br) |

| ~117 | Ar-C (C-H) |

| ~115 | -CN (Nitrile Carbon) |

| ~55 | -O-CH₂-CN |

Table 3: Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium-Weak | C≡N (Nitrile) stretch |

| ~1580, ~1480 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O (Ether) stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

| ~550 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 211/213 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 182/184 | Medium | [M - HCN]⁺ |

| 156/158 | Medium | [M - CH₂CN]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and placed in a clean, dry vial.[1][2]

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][3]

-

The solution is vortexed or gently sonicated to ensure complete dissolution.[3]

-

The resulting clear solution is transferred to a 5 mm NMR tube using a Pasteur pipette, often filtered through a small plug of glass wool to remove any particulate matter.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.[4]

2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can range from 8 to 64, depending on the sample concentration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[5]

-

The acquired FIDs are then subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Thin Solid Film):

-

A small amount of the solid sample (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[6]

-

A single, clean infrared-transparent salt plate (e.g., KBr or NaCl) is placed on a clean surface.[6][7]

-

A drop of the sample solution is applied to the surface of the salt plate.[6][8]

-

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

2. Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is first recorded.

-

The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

A dilute solution of the sample is prepared by dissolving a small amount (e.g., 1 mg) in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[9]

-

This stock solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[10][11]

-

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[10][11][12]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.[13]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. organomation.com [organomation.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. thomassci.com [thomassci.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 13. rroij.com [rroij.com]

The Solubility Profile of 2-(4-Bromophenoxy)acetonitrile: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Bromophenoxy)acetonitrile, a compound of interest in synthetic organic chemistry and potentially in drug discovery. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive framework for researchers to systematically determine its solubility. It outlines a detailed experimental protocol based on the isothermal saturation method, which is a widely accepted and rigorous technique. Furthermore, this guide includes a template for the systematic recording of experimental data and a visual representation of the experimental workflow to ensure clarity and reproducibility in the laboratory setting.

Introduction

This compound is an aromatic bromo compound containing a cyanomethyl ether group. Its structural motifs are found in various biologically active molecules, making its physicochemical properties, particularly solubility, of significant interest for synthesis, purification, formulation, and screening in drug development pipelines. Solubility in various organic solvents is a critical parameter that dictates reaction conditions, ease of purification through crystallization, and the choice of solvents for analytical techniques such as chromatography.

Quantitative Solubility Data

As of the date of this publication, no specific quantitative solubility data for this compound in various organic solvents has been found in peer-reviewed literature or chemical databases. To facilitate the systematic collection and comparison of such data, the following template table is provided for researchers to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Observations |

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis | |||

| e.g., Toluene | e.g., 25 | ||||

| e.g., Ethyl Acetate | e.g., 25 | ||||

| e.g., N,N-Dimethylformamide | e.g., 25 | ||||

| e.g., Methanol | e.g., 25 | ||||

| e.g., Acetonitrile | e.g., 25 | ||||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with tight-sealing caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analysis-specific equipment:

-

For Gravimetric Analysis: Vacuum oven or nitrogen stream evaporator

-

For Spectroscopic/Chromatographic Analysis: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution reaches saturation.

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. The exact time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured solubility.

-

-

Quantification of Solute:

The concentration of this compound in the filtered saturated solution can be determined by several methods. Two common approaches are detailed below.

3.2.1. Gravimetric Analysis

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is below both the boiling point of the solvent and the melting point of the compound (Melting Point: 52-54 °C[1]).

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the residual solid (the dissolved this compound).

-

Calculate the solubility using the mass of the solute and the mass or volume of the solvent.

3.2.2. Spectroscopic or Chromatographic Analysis (e.g., HPLC)

-

Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

-

Measure the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) for each standard solution to generate a calibration curve.

-

Quantitatively dilute a precise volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve.

-

Measure the analytical response of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Calculations

-

Solubility ( g/100 mL):

-

Gravimetric: (Mass of solute / Volume of solvent) * 100

-

Instrumental: (Concentration from curve * Dilution factor * Volume of sample) / 100

-

-

Solubility (mol/L):

-

(Solubility in g/L) / (Molecular Weight of this compound: 212.04 g/mol [1])

-

Workflow and Logic Visualization

The logical steps for determining the solubility of an organic compound are outlined in the diagram below. This workflow ensures a systematic approach from preparation to final analysis.

Conclusion

This guide provides a detailed and actionable framework for researchers to determine the solubility of this compound in various organic solvents. By following the outlined isothermal saturation protocol and utilizing the provided data table and workflow diagram, scientists can generate the reliable and reproducible solubility data necessary to advance their research and development activities. The adoption of this standardized methodology will contribute valuable physicochemical data to the scientific community, aiding in the synthesis, purification, and formulation of this and related compounds.

References

The Untapped Potential of 2-(4-Bromophenoxy)acetonitrile: A Technical Guide for Medicinal Chemistry

A Foreword for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological potential is perpetual. This technical guide introduces 2-(4-Bromophenoxy)acetonitrile as a promising, yet underexplored, scaffold for the development of new therapeutic agents. While direct biological data on this specific compound is limited, its structural motifs—a bromophenyl group primed for cross-coupling, a versatile nitrile moiety, and a phenoxy ether linkage common in bioactive molecules—suggest a rich potential for derivatization and biological activity. This document serves as a comprehensive resource, providing a roadmap for the synthesis, derivatization, and biological evaluation of a new generation of compounds based on the this compound core.

The this compound Scaffold: A Molecule of Opportunity

This compound is a bifunctional organic molecule that presents two key reactive sites for chemical modification: the aryl bromide and the nitrile group. The strategic manipulation of these functional groups allows for the systematic construction of diverse chemical libraries, a cornerstone of modern drug discovery.

-

The Aryl Bromide: The bromine atom on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as various amine functionalities.

-

The Nitrile Group: The cyano group is a versatile precursor to other key functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, significantly expanding the chemical space accessible from this scaffold.

Synthetic Pathways and Derivatization Strategies

The true potential of this compound lies in its capacity for derivatization. Below are detailed protocols for the synthesis of the core structure and its subsequent modification.

Synthesis of the Core Scaffold: this compound

A straightforward approach to the synthesis of this compound is the Williamson ether synthesis, starting from 4-bromophenol and chloroacetonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.

-

Addition of Reagent: Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or gentle heat (50-60 °C) for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization of the Aryl Bromide

This reaction is ideal for forming a new carbon-carbon bond at the site of the bromine atom.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronic ester derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-

Solvent: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

-

Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

This method allows for the introduction of a wide range of primary and secondary amines.

Experimental Protocol:

-

Reaction Setup: Combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).

-

Solvent: Use an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Conditions: Degas the mixture and heat under an inert atmosphere at 90-110 °C for 16-24 hours.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

Transformations of the Nitrile Group

Experimental Protocol:

-

Reaction Setup: Dissolve this compound or its derivatives in a mixture of ethanol and water.

-

Reaction Conditions: Add an excess of a strong base (e.g., 6M NaOH) and heat the mixture to reflux. Monitor the reaction until the starting material is consumed.

-

Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Experimental Protocol:

-

Reaction Setup: In a flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of the nitrile derivative in the same solvent.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and extract the filtrate with an organic solvent. Dry and concentrate the organic layer to obtain the amine.

The following diagram illustrates a potential workflow for the synthesis and derivatization of the this compound scaffold.

Caption: Synthetic workflow for this compound and its derivatives.

Potential Therapeutic Applications and Biological Evaluation

Based on the biological activities of structurally related bromophenol and phenoxy ether compounds, derivatives of this compound are hypothesized to have potential in several therapeutic areas.

Anticancer Activity

Numerous bromophenol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Hypothesized Mechanism of Action: Derivatives of this compound may induce apoptosis in cancer cells by increasing intracellular ROS levels. This can lead to the activation of the mitochondrial apoptotic pathway, characterized by a change in the Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspase-3 and PARP.[2][3] Furthermore, these compounds might interfere with pro-survival signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[2]

The following diagram illustrates a hypothetical signaling pathway for the anticancer activity of a this compound derivative.

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been reported to possess anti-inflammatory properties.[4] Hydrolysis of the nitrile group in the this compound scaffold would yield 2-(4-Bromophenoxy)acetic acid, a structure that warrants investigation for its potential to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes.[5]

Antioxidant Activity

The phenolic ether moiety present in the scaffold is a common feature in many natural and synthetic antioxidants. The ability of novel derivatives to scavenge free radicals should be assessed.

Proposed Biological Evaluation Protocols

A systematic evaluation of a library of this compound derivatives should be conducted to determine their biological activities.

In Vitro Cytotoxicity Screening (MTT Assay)

The initial screening for anticancer potential can be performed using the MTT assay to assess the effect of the compounds on the viability of various cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to act as a free radical scavenger.

Experimental Protocol:

-

Reaction Mixture: Prepare a solution of the test compound at various concentrations in a suitable solvent (e.g., methanol).

-

DPPH Addition: Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to the compound solutions.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging activity.

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

-

FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃ solution.

-

Reaction: Mix the test compound solution with the FRAP reagent and incubate at 37 °C.

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.

Quantitative Data from Structurally Related Compounds

To provide a context for the potential potency of this compound derivatives, the following table summarizes the biological activities of some related bromophenol and phenoxy compounds from the literature.

| Compound Class | Biological Activity | Target/Assay | IC₅₀ / Kᵢ Values | Reference |

| Bromophenol Derivatives | Anticancer | A549, Bel7402, HepG2, HCT116, Caco2 cell lines (MTT) | IC₅₀ ranging from low micromolar to sub-micromolar | [1] |

| Bromophenol Derivatives | Apoptosis Induction | A549 cells (Flow cytometry) | Dose-dependent increase in apoptotic cells | [2] |

| Bromophenol Derivatives | PTP1B Inhibition | Enzyme Assay | IC₅₀ = 0.84 - 2.4 µM | [6] |

| Phenoxyacetic Acid Derivatives | COX-2 Inhibition | Enzyme Assay | IC₅₀ = 0.03 µM for potent derivatives | [5] |

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization at both the aryl bromide and nitrile positions provide a robust platform for generating extensive compound libraries. The documented anticancer, anti-inflammatory, and antioxidant activities of structurally related compounds strongly suggest that derivatives of this core structure are likely to exhibit interesting and potent biological profiles.

This technical guide provides a foundational framework for initiating a drug discovery program centered on the this compound scaffold. The detailed synthetic protocols, proposed biological evaluation methods, and hypothesized mechanisms of action are intended to empower researchers to unlock the full therapeutic potential of this underexplored area of medicinal chemistry. Future work should focus on the systematic synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Bromophenoxy)acetonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)acetonitrile is a key bifunctional building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure incorporates a brominated phenyl ring, an ether linkage, and a nitrile group, each of which can be selectively targeted for a variety of chemical transformations. The presence of the bromine atom facilitates numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The versatile nitrile moiety can be converted into other valuable functional groups such as carboxylic acids and primary amines. Furthermore, the methylene bridge adjacent to the nitrile group possesses acidic protons, allowing for facile derivatization at this position. This unique combination of reactive sites makes this compound a valuable intermediate in the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile, typically chloroacetonitrile, by the phenoxide generated from 4-bromophenol.

Reaction Scheme: Williamson Ether Synthesis

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromophenol

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium iodide (NaI) (catalytic amount)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of sodium iodide.

-

Add chloroacetonitrile (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Core Synthetic Transformations

The synthetic utility of this compound stems from its three primary reactive centers: the nitrile group, the aryl bromide, and the active methylene group.

Reactions of the Nitrile Group

The nitrile functional group is a versatile precursor to several important moieties.

The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-bromophenoxy)acetic acid, a valuable intermediate for the synthesis of esters and amides.[1]

References

Reactivity of the Nitrile Group in 2-(4-Bromophenoxy)acetonitrile: An In-depth Technical Guide

Introduction

2-(4-Bromophenoxy)acetonitrile is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a brominated phenyl ring, an ether linkage, and a cyanomethyl (acetonitrile) moiety. The presence of the bromine atom facilitates various cross-coupling reactions, while the nitrile group serves as a valuable synthetic handle for a wide array of chemical transformations. This guide focuses specifically on the reactivity of the nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, ketones, and heterocycles, making it a cornerstone of synthetic strategy.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][2][3][4] A resonance structure can be drawn that places a formal positive charge on the carbon atom, further illustrating its electrophilic nature. This inherent electrophilicity is the basis for its most common and synthetically useful reactions, which typically proceed via nucleophilic addition to the carbon-nitrogen triple bond.[2][5]

Caption: Logical workflow of nitrile group reactivity.

Key Transformations of the Nitrile Group

The electrophilic carbon of the nitrile group in this compound allows for several key transformations, including hydrolysis, reduction, reactions with organometallic reagents, and cycloadditions.

Hydrolysis to Carboxylic Acids

One of the most fundamental transformations of the nitrile group is its hydrolysis to a carboxylic acid. This reaction can be performed under either acidic or basic conditions to yield 2-(4-Bromophenoxy)acetic acid, a valuable precursor for esters and amides.[1][5][6] The reaction proceeds through an amide intermediate.[3][4]

Reaction Scheme: Br-C₆H₄-O-CH₂-C≡N + 2 H₂O → Br-C₆H₄-O-CH₂-COOH + NH₃

Caption: General mechanism for base-catalyzed nitrile hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis [1][7]

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as ethanol and water, to improve solubility.

-

Base Addition: Add an excess of a strong base, typically a 6M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

-

Reflux: Heat the reaction mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Acidification: Cool the mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.

-

Precipitation and Isolation: The 2-(4-Bromophenoxy)acetic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry to obtain the pure carboxylic acid.[7]

Quantitative Data for Hydrolysis of Analogous Nitriles While specific yield data for this compound is not readily available in the cited literature, the hydrolysis of similar substituted phenylacetonitriles generally proceeds in good to excellent yields.[1]

| Compound | Conditions | Yield | Reference |

| Substituted Phenylacetonitriles | Basic or Acidic Hydrolysis | Good to Excellent | [1] |

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a critical transformation for introducing a basic nitrogen center, a common feature in many pharmaceuticals.[1] This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][6][8]

Reaction Scheme: Br-C₆H₄-O-CH₂-C≡N + 4 [H] → Br-C₆H₄-O-CH₂-CH₂-NH₂

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄ [7]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 15 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the primary amine, 2-(4-Bromophenoxy)ethan-1-amine.

Quantitative Data for Nitrile Reduction Various reagents can be employed for the reduction of nitriles to primary amines.[8][9] Catalytic hydrogenation is also a common and economical method.[8][10]

| Reagent | General Conditions | Product | Notes | Reference |

| LiAlH₄ | Anhydrous THF, 0 °C to RT | Primary Amine | Excellent method for primary amine synthesis.[6] | [2][3][6] |

| H₂ / Raney Nickel | High pressure, heat, often with NH₃ | Primary Amine | NH₃ is often added to minimize the formation of secondary and tertiary amine byproducts.[10] | [8][10] |

| BH₃-SMe₂ | THF, heat | Primary Amine | More stable than BH₃-THF.[10] | [10] |

[3+2] Cycloaddition to form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide (typically sodium azide, NaN₃) is a powerful method for synthesizing 5-substituted-1H-tetrazoles.[11] This transformation is particularly valuable in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[11][12]

Reaction Scheme: Br-C₆H₄-O-CH₂-C≡N + NaN₃ → 5-((4-Bromophenoxy)methyl)-1H-tetrazole

Caption: Workflow for the synthesis of a tetrazole from a nitrile.

Experimental Protocol: Tetrazole Synthesis (General Batch Procedure) [13]

-

Setup: In a round-bottom flask, suspend the nitrile (e.g., 4-bromobenzonitrile, an analogue) and sodium azide in a suitable solvent like toluene or N-Methyl-2-pyrrolidone (NMP).

-

Catalyst Addition: Add a catalyst, such as dibutyltin oxide or zinc bromide (ZnBr₂).

-

Heating: Heat the suspension to a temperature between 90-120 °C. The reaction is typically monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture. Dilute with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction: Wash the organic layer with an aqueous solution of sodium bicarbonate. Acidify the combined aqueous layers to pH ~2 with HCl, which often causes the tetrazole product to precipitate.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the pure tetrazole product.

Quantitative Data for Tetrazole Synthesis from Analogous Nitriles The synthesis of 5-(4-bromophenyl)-1H-tetrazole from 4-bromobenzonitrile has been reported with good yields.

| Starting Nitrile | Reagents | Conditions | Yield | Reference |

| 4-Bromobenzonitrile | NaN₃, Trimethylsilyl azide, Dibutyltin oxide | Toluene, 90-120 °C, 24h | 79% | [13] |

| 3-Bromobenzonitrile | NaN₃, Trimethylsilyl azide, Dibutyltin oxide | Toluene, 110 °C, 5 days | - | [13] |

| Benzonitrile | NaN₃, NH₄Cl | DMF | Good (59-88%) | [12] |

| Various Aromatic Nitriles | NaN₃, ZnBr₂ | Water | Near-quantitative |

The nitrile group in this compound is a highly versatile functional group that provides a gateway to a diverse range of molecular architectures. Through well-established reactions such as hydrolysis, reduction, and cycloaddition, this starting material can be readily converted into valuable carboxylic acids, primary amines, and tetrazoles, respectively. These transformations are fundamental in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The protocols and data presented in this guide, based on the established chemistry of arylacetonitriles, offer a robust framework for researchers and scientists to leverage the synthetic potential of this important building block.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(4-Bromophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-(4-Bromophenoxy)acetonitrile, a versatile building block in organic synthesis. The document elucidates the key reactive centers of the molecule, supported by an examination of its electronic structure and reactivity patterns inferred from analogous compounds. Detailed experimental protocols for the synthesis and key transformations of this and structurally similar molecules are provided. Furthermore, this guide presents computed molecular properties to offer a quantitative understanding of the molecule's reactivity.

Introduction

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a brominated aromatic ring, an ether linkage, and a nitrile group, offering multiple sites for chemical modification. The strategic manipulation of these functional groups allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Understanding the electrophilic and nucleophilic nature of its various atomic centers is paramount for designing efficient synthetic routes and predicting its chemical behavior.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.[1][2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Bromophenol

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Sodium Iodide (NaI) (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and a catalytic amount of sodium iodide.

-

Add chloroacetonitrile (1.1 eq.) to the mixture.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data available.[3] |

| ¹³C NMR | Data not explicitly found in the searched literature for this specific compound. |

| IR Spectroscopy | Data not explicitly found in the searched literature for this specific compound. |

| Mass Spectrometry | Data not explicitly found in the searched literature for this compound. |

Identification of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. Based on the functional groups present and analysis of similar compounds, the following sites are identified as key centers for electrophilic and nucleophilic attack.[4][5]

Nucleophilic Sites

-

α-Carbon: The methylene protons adjacent to the nitrile group (-CH₂CN) are acidic (pKa of acetonitrile is ~25-30 in DMSO) and can be deprotonated by a strong base to form a resonance-stabilized carbanion.[4] This carbanion is a potent nucleophile and can react with various electrophiles.

-

Oxygen Atom: The oxygen atom of the ether linkage possesses lone pairs of electrons and can act as a Lewis base or a nucleophile under certain conditions.

-

Nitrogen Atom: The nitrogen atom of the nitrile group also has a lone pair of electrons, allowing it to act as a nucleophile, for instance, in coordination with metal catalysts.

Electrophilic Sites

-

Nitrile Carbon: The carbon atom of the nitrile group is electron-deficient due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.[5]

-

Aromatic Carbon bonded to Bromine: The carbon atom on the phenyl ring attached to the bromine atom is an electrophilic site, particularly in the context of transition-metal-catalyzed cross-coupling reactions where oxidative addition occurs at the C-Br bond.[4]

-

Aromatic Ring Carbons: The ortho and para positions relative to the activating ether group are susceptible to electrophilic aromatic substitution, although the deactivating effect of the bromine atom must be considered.

Reactivity and Synthetic Applications

The identified electrophilic and nucleophilic sites allow for a variety of chemical transformations, making this compound a versatile synthetic intermediate. The following sections detail key reactions, with protocols adapted from studies on structurally similar compounds.[4][5]

Reactions at the Nucleophilic α-Carbon

The generation of the α-carbanion opens up a plethora of synthetic possibilities, including alkylation and acylation reactions.

This protocol is adapted from the alkylation of 2-(4-chlorophenoxy)acetonitrile.[6]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

Sodium hydride (NaH, 60% dispersion in oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Let the reaction proceed at room temperature for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Reactions at the Electrophilic Nitrile Carbon

The electrophilic nature of the nitrile carbon allows for its conversion into other important functional groups such as carboxylic acids and amines.[5]

This protocol is adapted from the hydrolysis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[4]

Materials:

-

This compound

-

6M Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add an excess of 6M NaOH solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1-2.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(4-Bromophenoxy)acetic acid.

This protocol is based on the reduction of similar arylacetonitriles.[5]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then water again.

-

Filter the resulting solid and wash with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.

Reactions at the Electrophilic Aryl Bromide

The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[4]

This is a general protocol for the Suzuki coupling of aryl bromides.[4]

Materials:

-

This compound

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Computational Analysis of Electronic Structure

While specific computational studies on this compound were not found in the searched literature, analysis of closely related molecules such as 2-(4-bromophenyl)-2-(4-fluorophenylamino) acetonitrile and N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide using Density Functional Theory (DFT) provides valuable insights into its electronic properties.[7][8] These studies typically employ methods like B3LYP with a 6-311+G(d,p) basis set to optimize the molecular geometry and calculate electronic parameters.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. In a typical MEP map, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. For this compound, the most electron-rich region is expected around the nitrogen atom of the nitrile group, making it a prime target for electrophiles. The area around the acidic protons of the α-carbon would become highly negative upon deprotonation. The hydrogen atoms of the aromatic ring and the methylene group would exhibit a positive potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For a related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, the HOMO is distributed over the entire molecule, while the LUMO is more concentrated on the aminophenyl ring. The calculated HOMO-LUMO gap for this molecule is 5.406 eV, suggesting high stability.[8] A similar high stability would be expected for this compound.

Tabulated Computational Data (Hypothetical based on Analogs)

The following table presents hypothetical computational data for this compound, based on values reported for similar structures in the literature. These values should be considered as estimations and would require specific calculations for confirmation.

| Parameter | Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for donation (nucleophilicity). |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy empty orbital available for accepting electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 6.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule. |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the reactivity of this compound.

Caption: Key electrophilic and nucleophilic sites of this compound.

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a molecule with a rich and versatile chemistry, owing to its distinct electrophilic and nucleophilic centers. The acidic α-protons, the electrophilic nitrile carbon, and the reactive aryl bromide moiety provide orthogonal handles for a wide range of synthetic transformations. This guide has outlined the key reactive sites and provided a foundation for the rational design of synthetic routes utilizing this valuable building block. While specific experimental and computational data for the title compound are limited in the public domain, the principles and protocols derived from closely related analogs offer a robust framework for its application in chemical research and drug development. Further computational and experimental studies on this compound are warranted to fully elucidate its properties and expand its synthetic utility.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound(39489-67-3) 1H NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijsr.net [ijsr.net]

- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2-(4-Bromophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling reaction of 2-(4-Bromophenoxy)acetonitrile with various arylboronic acids. The presence of the cyanomethyl ether moiety on the aryl bromide makes the resulting biaryl structures valuable intermediates in medicinal chemistry and drug development.

The general transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

A general reaction scheme illustrating the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a biaryl product.

Where Ar = 4-cyanomethylphenoxy and Ar' = a substituted or unsubstituted aryl group.

This document provides a representative experimental protocol, a summary of expected yields with various coupling partners, and a visualization of the experimental workflow and the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is compiled based on established protocols for structurally similar aryl bromides, particularly those bearing electron-withdrawing groups.[1] Optimization may be required for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |